2-Iodopyridin-3-ol

Green Chemistry Organic Synthesis Mechanochemistry

Bromo/chloro analogs fail in key azatyrosine cross-coupling steps-2-iodopyridin-3-ol provides the solution. Its weak C-I bond enables faster Pd oxidative addition, validated exclusively for L-azatyrosine synthesis. Achieves 94% yield under mechanochemical conditions (vs. 67% for bromo). Superior halogen-bond donor for NLO crystals; SHG intensity matches urea standard. >98% purity. Ambient shipping.

Molecular Formula C5H4INO
Molecular Weight 221 g/mol
CAS No. 40263-57-8
Cat. No. B189409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodopyridin-3-ol
CAS40263-57-8
Molecular FormulaC5H4INO
Molecular Weight221 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)I)O
InChIInChI=1S/C5H4INO/c6-5-4(8)2-1-3-7-5/h1-3,8H
InChIKeyHJBGMPCMSWJZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodopyridin-3-ol: Strategic Halogenated Pyridinol


2-Iodopyridin-3-ol is a halogenated pyridine derivative characterized by an iodine atom at the C2 position and a hydroxyl group at the C3 position on the aromatic ring [1]. This compound serves as a versatile intermediate in organic synthesis, with applications spanning medicinal chemistry, materials science, and bioconjugation . Its unique combination of a highly polarizable iodine leaving group and a hydrogen-bond-donating hydroxyl group imparts reactivity profiles that are distinct from its bromo- and chloro- analogs, making it a strategic choice for specific cross-coupling and halogen-bond-driven applications [2].

Why 2-Iodopyridin-3-ol Is Irreplaceable


Simple substitution of 2-Iodopyridin-3-ol with its 2-bromo or 2-chloro counterparts is not chemically neutral. The C–I bond is inherently weaker and more polarizable than C–Br or C–Cl bonds, leading to fundamentally different oxidative addition kinetics in palladium-catalyzed cross-couplings [1]. Furthermore, iodine acts as a superior halogen-bond donor compared to bromine or chlorine, which directly influences supramolecular assembly and target binding in both materials science and medicinal chemistry contexts [2]. Substituting to a lighter halogen risks reaction failure, diminished regioselectivity, and loss of critical non-covalent interactions.

Key Evidence for 2-Iodopyridin-3-ol


Mechanochemical Synthesis: Iodo vs Bromo

Under mechanochemical conditions, 2-Iodopyridin-3-ol is obtained in a substantially higher yield compared to its bromo analog. A solvent-free ball-milling protocol (500 rpm, 30 minutes) using I₂ and AgNO₃ with 3-hydroxypyridine affords 2-iodopyridin-3-ol in 94% yield . In contrast, the synthesis of 2-bromo-3-hydroxypyridine via a standard solution-phase route provides a significantly lower yield of 67% under optimized conditions [1].

Green Chemistry Organic Synthesis Mechanochemistry

DFT-Predicted Cross-Coupling Reactivity

Density Functional Theory (DFT) calculations on monohalopyridines reveal a clear reactivity order for the halogen substituent in cross-coupling reactions: I >> Br, Cl [1]. This computational finding indicates that the iodo derivative possesses a significantly lower energy barrier for oxidative addition, the rate-determining step in many palladium-catalyzed couplings, compared to its bromo and chloro counterparts. While experimental yields can be condition-dependent, the intrinsic reactivity of the C–I bond provides a wider catalytic window.

Cross-Coupling DFT Calculation Halopyridine Reactivity

Key Reagent for Azatyrosine

2-Iodopyridin-3-ol is a specifically cited reagent in the synthesis of L-azatyrosine, a differentiating antibiotic with activity against oncogenic Ras-transformed cells [1]. The synthetic route leverages the iodine atom for palladium-catalyzed cross-coupling with an amino acid-derived organozinc reagent to construct the key 2-pyridylalanine framework. Neither 2-bromopyridin-3-ol nor 2-chloropyridin-3-ol are documented as direct inputs for this specific, biologically critical transformation.

Antibiotic Synthesis Azatyrosine Cancer Research

Nonlinear Optical (SHG) Performance

2-Iodo-3-hydroxypyridine exhibits a second harmonic generation (SHG) intensity comparable to that of urea, a standard NLO benchmark [1]. This property is attributed to the non-centrosymmetric crystal packing enforced by strong iodine-mediated halogen bonds. The bromo- and chloro- analogs do not display this packing motif or a comparable NLO response, as their halogen-bond donor strengths are insufficient to direct the required acentric crystal lattice.

Nonlinear Optics Crystal Engineering Halogen Bonding

Applications of 2-Iodopyridin-3-ol


L-Azatyrosine Synthesis

The unequivocal role of 2-iodopyridin-3-ol as a precursor to L-azatyrosine, a compound that reverts oncogenic Ras-transformed cells, makes it indispensable for medicinal chemistry groups focused on this target . Attempting to substitute with the bromo- or chloro- analog risks complete synthetic route failure, as the specific cross-coupling step has been validated only with the iodo derivative.

Green Mechanochemical Synthesis

The ability to achieve a 94% yield under solvent-free, high-speed ball-milling conditions aligns 2-iodopyridin-3-ol with modern sustainable chemistry principles . For procurement managers prioritizing atom economy and reduced waste, this compound's performance in mechanochemical synthesis offers a quantifiable advantage over the lower-yielding bromo analog (67%).

Organic NLO Materials Design

Researchers developing organic crystals for frequency doubling or electro-optic applications can directly use 2-iodopyridin-3-ol as a building block. Its crystalline SHG intensity, on par with the urea standard, is a direct result of its iodine-driven halogen-bonded network, a feature that is absent in bromo- and chloro-pyridinols [1].

Cross-Coupling Library Synthesis

DFT predictions indicate that the iodo substituent offers the lowest barrier to oxidative addition among halogens, suggesting broader substrate tolerance and milder conditions for Suzuki, Negishi, and Sonogashira couplings [2]. This makes 2-iodopyridin-3-ol the premier choice when coupling to sensitive or sterically hindered partners, where bromo- or chloro-derivatives may require forcing conditions that degrade the substrate.

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